molecular formula C14H14F3N5O B5665144 2-ethyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-5-pyrimidinecarboxamide

2-ethyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-5-pyrimidinecarboxamide

Cat. No. B5665144
M. Wt: 325.29 g/mol
InChI Key: ZMIIJOWFHQHIAE-UHFFFAOYSA-N
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Description

This compound belongs to a class of pyrimidine derivatives that have been extensively studied due to their interesting chemical properties and potential biological activities.

Synthesis Analysis

  • The synthesis of analogues of this compound, including those with modifications in the pyrimidine ring, has been explored to understand their role as inhibitors in transcriptional activation in Jurkat T cells (Palanki et al., 2002).

Molecular Structure Analysis

  • The crystal structure analysis of similar pyrimidine derivatives has been conducted, revealing insights into the molecular arrangement and intermolecular interactions. For example, the study of related compounds provided information on the planarity of the pyrimidine rings and their substituent atoms (Craciun et al., 1998).

Chemical Reactions and Properties

  • Various derivatives of pyrimidine, including those related to the target compound, have been synthesized to study their chemical reactions and functional group transformations. These studies often focus on the reactivity of different positions on the pyrimidine ring and the impact of various substituents (Kim, 1985).

Physical Properties Analysis

  • The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are often investigated in relation to their chemical structure. This includes studies on the crystallization behavior and molecular packing in the solid state (Trilleras et al., 2009).

Chemical Properties Analysis

  • The chemical properties, including reactivity, stability, and potential biological activity, are key areas of research for pyrimidine derivatives. For instance, studies have explored how modifications to the pyrimidine core can influence its biological activity and interactions with biological targets (Gangjee et al., 2009).

properties

IUPAC Name

2-ethyl-N-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5O/c1-3-11-18-5-9(6-19-11)13(23)20-7-12-21-8(2)4-10(22-12)14(15,16)17/h4-6H,3,7H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIIJOWFHQHIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)NCC2=NC(=CC(=N2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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